molecular formula C15H18ClN3O4 B13458273 2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid

2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid

Cat. No.: B13458273
M. Wt: 339.77 g/mol
InChI Key: OJIRWWUXJUDVOC-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a pyrrolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid typically involves multiple steps, including the protection of the amino group with a Boc group, the formation of the pyrrolopyridine ring, and the coupling of these components. Common reagents used in these reactions include tert-butyl dicarbonate for Boc protection and various palladium catalysts for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-3-{3-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-3-{3-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is unique due to the presence of the chloro group, which can undergo specific substitution reactions that are not possible with other halogenated analogs. This makes it a valuable compound for targeted chemical synthesis and medicinal chemistry .

Properties

Molecular Formula

C15H18ClN3O4

Molecular Weight

339.77 g/mol

IUPAC Name

3-(3-chloropyrrolo[2,3-b]pyridin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H18ClN3O4/c1-15(2,3)23-14(22)18-11(13(20)21)8-19-7-10(16)9-5-4-6-17-12(9)19/h4-7,11H,8H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

OJIRWWUXJUDVOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C=C(C2=C1N=CC=C2)Cl)C(=O)O

Origin of Product

United States

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